BE“GHE Foundational & Exploratory

Check Availability & Pricing

2-Fluoro-5-nitrobenzenesulfonyl chloride
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Fluoro-5-nitrobenzenesulfonyl
Compound Name:
chloride

Cat. No.: B1314342

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-5-nitrobenzenesulfonyl
Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and properties of 2-Fluoro-5-nitrobenzenesulfonyl chloride, a key reagent in organic
synthesis and drug discovery.

Molecular Structure and Properties

2-Fluoro-5-nitrobenzenesulfonyl chloride is a substituted aromatic compound with the
chemical formula CeHsCIFNO4S.[1] Its structure consists of a benzene ring substituted with a
fluorine atom, a nitro group, and a sulfonyl chloride group.
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Property Value

IUPAC Name 2-fluoro-5-nitrobenzenesulfonyl chloride[1]
CAS Number 713-21-3[1]

Molecular Weight 239.61 g/mol [1]

C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=0)
(=0)ChHF[1]

SMILES

At present, detailed crystallographic data, including specific bond lengths and angles for 2-
Fluoro-5-nitrobenzenesulfonyl chloride, are not publicly available in crystallographic
databases. However, the molecular structure can be inferred from its constituent parts and
spectroscopic data of analogous compounds. The geometry around the sulfur atom in the
sulfonyl chloride group is expected to be tetrahedral. The benzene ring is planar, with the
substituents causing some distortion from a perfect hexagonal geometry.

Synthesis

A documented method for the synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride
involves a two-step procedure starting from difluoronitrobenzenes.[2] This process includes a
regioselective reaction with phenylmethanethiol followed by oxidative cleavage of the resulting
thioether with chlorine.[2]

Experimental Protocol: Synthesis of 2-Fluoro-5-
hitrobenzenesulfonyl chloride[2]

Step 1: Synthesis of the Thioether Intermediate

o A solution of the appropriate difluoronitrobenzene is reacted with phenylmethanethiol. The
regioselectivity of this nucleophilic aromatic substitution is crucial for the formation of the
desired isomer.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

e The thioether intermediate from Step 1 is dissolved in a suitable solvent, such as
dichloromethane.
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e The solution is then saturated with chlorine gas while maintaining a vigorously stirred
emulsion with an equal volume of water.

e This oxidative cleavage reaction converts the thioether into the corresponding sulfonyl
chloride.

e The final product, 2-Fluoro-5-nitrobenzenesulfonyl chloride, is then isolated by extraction.

Reactivity and Applications

2-Fluoro-5-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis,
primarily due to the reactivity of its sulfonyl chloride group. This functional group readily reacts
with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and
thioesters, respectively.

The presence of the fluorine and nitro groups on the aromatic ring also influences its reactivity
and provides further handles for chemical modification. For instance, the nitro group can be
reduced to an amine, which can then undergo a variety of subsequent transformations.

A notable application of 2-Fluoro-5-nitrobenzenesulfonyl chloride is in the synthesis of more
complex molecules for drug discovery. For example, it has been used in the preparation of
prodrug compounds.

Workflow: Synthesis of a Piperazine Derivative

The following diagram illustrates a typical synthetic workflow involving 2-Fluoro-5-
nitrobenzenesulfonyl chloride.
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Caption: Synthetic workflow for a piperazine derivative.
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Spectroscopic Data

While a comprehensive public database of experimental spectra for 2-Fluoro-5-
nitrobenzenesulfonyl chloride is not readily available, the expected spectroscopic features
can be predicted.

e 'H NMR: The proton NMR spectrum would show signals in the aromatic region, with coupling
patterns and chemical shifts influenced by the electron-withdrawing nitro and sulfonyl
chloride groups and the electron-donating fluorine atom.

e 13C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic
carbons, with their chemical shifts determined by the attached functional groups.

e 1°F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical
shift being characteristic of a fluorine atom attached to an aromatic ring.

» IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the
S=0 stretches of the sulfonyl chloride group (typically in the regions of 1370-1410 cm~! and
1166-1204 cm™1), the N-O stretches of the nitro group, and C-F and C-S bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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